molecular formula C11H13ClN2O2 B11053907 Propanimidoyl chloride, N-[[[(3-methylphenyl)amino]carbonyl]oxy]-

Propanimidoyl chloride, N-[[[(3-methylphenyl)amino]carbonyl]oxy]-

Cat. No.: B11053907
M. Wt: 240.68 g/mol
InChI Key: JGPWWGMDKXTHGC-UHFFFAOYSA-N
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Description

Propanimidoyl chloride, N-[[[(3-methylphenyl)amino]carbonyl]oxy]- is a chemical compound with the molecular formula C12H15ClN2O2. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a propanimidoyl chloride group and a 3-methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanimidoyl chloride, N-[[[(3-methylphenyl)amino]carbonyl]oxy]- typically involves the reaction of propanimidoyl chloride with N-[[[(3-methylphenyl)amino]carbonyl]oxy]- under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Propanimidoyl chloride, N-[[[(3-methylphenyl)amino]carbonyl]oxy]- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to achieve high yields and purity of the final product. The use of automated reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Propanimidoyl chloride, N-[[[(3-methylphenyl)amino]carbonyl]oxy]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) and methanol (CH3OH) are used under basic conditions.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Propanimidoyl chloride, N-[[[(3-methylphenyl)amino]carbonyl]oxy]- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanimidoyl chloride, N-[[[(3-methylphenyl)amino]carbonyl]oxy]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Propanimidoyl chloride, N-[[[(3-methylphenyl)amino]carbonyl]oxy]- can be compared with other similar compounds, such as:

  • N-[[[(4-methylphenyl)amino]carbonyl]oxy]propanimidoyl chloride
  • N-[[[(5-methylisoxazol-3-yl)amino]carbonyl]oxy]propanimidoyl chloride

These compounds share similar structural features but differ in the position or type of substituents on the phenyl or isoxazolyl groups. The unique properties of Propanimidoyl chloride, N-[[[(3-methylphenyl)amino]carbonyl]oxy]- arise from the specific arrangement of its functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

(1-chloropropylideneamino) N-(3-methylphenyl)carbamate

InChI

InChI=1S/C11H13ClN2O2/c1-3-10(12)14-16-11(15)13-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,13,15)

InChI Key

JGPWWGMDKXTHGC-UHFFFAOYSA-N

Canonical SMILES

CCC(=NOC(=O)NC1=CC=CC(=C1)C)Cl

Origin of Product

United States

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